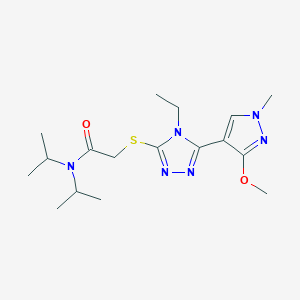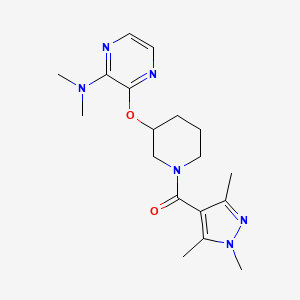
2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a benzamide group, a furan ring, and a thiophene ring . These groups are common in many biologically active compounds and materials with interesting properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves techniques common in organic chemistry, such as condensation reactions and Suzuki–Miyaura coupling . The latter is a widely-used method for forming carbon-carbon bonds using organoboron reagents .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the benzamide group, the furan ring, and the thiophene ring. These groups can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, thiophene derivatives can participate in various types of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group, the furan ring, and the thiophene ring could affect its solubility, stability, and reactivity .Scientific Research Applications
Disposition and Metabolism in Drug Development
A study detailed the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the importance of understanding pharmacokinetics for drug development. This includes the analysis of blood, urine, and feces post-dosing to identify the principal routes of metabolism and the elimination process, crucial for developing safe and effective pharmaceuticals (Renzulli et al., 2011).
Environmental and Human Health Impact Studies
Perfluorooctanesulfonate (PFOS) and related fluorochemicals in human blood have been studied to understand the exposure and impact of these chemicals on human health. This research helps to assess the environmental distribution of persistent organic pollutants and their potential health effects, emphasizing the need for monitoring these compounds in biological samples (Kannan et al., 2004).
Diagnostic and Therapeutic Research
Research involving radiolabeled benzamides for scintigraphic detection of melanoma metastases illustrates the application of chemical compounds in medical diagnostics. This area explores how modified chemicals can serve as imaging agents to detect diseases, providing a bridge between chemical compounds and their utility in non-invasive diagnostic procedures (Maffioli et al., 1994).
Biochemical Research and Drug Interaction Studies
The study of serum levels of perfluoroalkyl acids (PFAAs) and their isomer analysis in pregnant women can offer insights into the effects of environmental chemicals on human health. Such studies are crucial for understanding how different chemical compounds, including those structurally related to "2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide", can interact with biological systems and influence health outcomes (Jiang et al., 2014).
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(21-11)10-6-7-22-9-10/h1-7,9H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZGMZODQNSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)




![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)
![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)

![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)


![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)
![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)